molecular formula C6H4FI B1293370 1-Fluoro-4-iodobenzene CAS No. 352-34-1

1-Fluoro-4-iodobenzene

Cat. No. B1293370
CAS RN: 352-34-1
M. Wt: 222 g/mol
InChI Key: KGNQDBQYEBMPFZ-UHFFFAOYSA-N
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Description

1-Fluoro-4-iodobenzene is a compound that serves as a versatile building block in organic synthesis, particularly in the field of 18F radiochemistry. It is used in various transition metal-mediated C-C and C-N cross-coupling reactions and [18F]fluoroarylation reactions, which are essential for the synthesis of radiopharmaceuticals and other fluorinated organic compounds .

Synthesis Analysis

The automated synthesis of no-carrier-added 4-[18F]fluoroiodobenzene ([18F]FIB) has been achieved using a GE TRACERlab™ FX automated synthesis unit. The starting material for the synthesis is (4-iodophenyl)diphenylsulfonium triflate. The process yields [18F]FIB with high radiochemical yields and purity, and a specific activity greater than 40 GBq/μmol .

Molecular Structure Analysis

The molecular structure of fluorobenzene, which is closely related to 1-fluoro-4-iodobenzene, has been determined using microwave spectroscopy. The structure shows a small shortening of the two C-C bonds nearest to the fluorine atom, while the rest of the molecule resembles that of benzene. The C-F bond length is found to be 1.35 Å .

Chemical Reactions Analysis

1-Fluoro-4-iodobenzene can participate in various chemical reactions due to its reactive fluorine and iodine substituents. For instance, fluorobenzenes are known to bind weakly to metal centers, which allows them to be used as non-coordinating solvents or as readily displaced ligands in organometallic chemistry and transition-metal-based catalysis . Additionally, the presence of fluorine substituents can influence the photophysics of related compounds, as seen in the study of 1,4-diethynyl-2-fluorobenzene, which exhibits dual fluorescence emission in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-fluoro-4-iodobenzene are influenced by the presence of fluorine and iodine substituents. Fluorine atoms can engage in C–H⋯F–C hydrogen bonding, as observed in polyfluoro-substituted benzenes, which affects the crystal packing and intermolecular interactions of these compounds . The presence of fluorine also affects the photophysical properties, such as absorption and emission spectra, as well as the quantum yield and singlet lifetime of related fluorobenzene compounds .

Scientific Research Applications

Application 1: Preparation of Fluorotriphenylene Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1-Fluoro-4-iodobenzene is used in the preparation of fluorotriphenylene derivatives . These derivatives are important in the field of organic chemistry due to their potential applications in various areas such as materials science and medicinal chemistry.
  • Results or Outcomes : The outcome of this application is the successful synthesis of fluorotriphenylene derivatives. The specific results, including any quantitative data or statistical analyses, would depend on the specific derivative being synthesized and the conditions of the reaction .

Application 2: 18F Radiochemistry

  • Scientific Field : Radiochemistry
  • Summary of the Application : 1-Fluoro-4-iodobenzene is a versatile building block in 18F radiochemistry . It is used in various transition metal-mediated C-C and C-N cross-coupling reactions .
  • Results or Outcomes : The outcome of this application is the successful execution of various transition metal-mediated C-C and C-N cross-coupling reactions. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction being carried out and the conditions of the reaction .

Safety And Hazards

1-Fluoro-4-iodobenzene is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

1-Fluoro-4-iodobenzene is a versatile building block in 18F radiochemistry and is used in various transition metal-mediated C-C and C-N cross-coupling reactions . It has been used in the preparation of fluorotriphenylene derivatives . This suggests potential future applications in the field of radiochemistry and organic synthesis .

properties

IUPAC Name

1-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNQDBQYEBMPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059854
Record name p-Fluoroiodobenzene
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Molecular Weight

222.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-iodobenzene

CAS RN

352-34-1
Record name 1-Fluoro-4-iodobenzene
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Record name 4-Fluoroiodobenzene
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Record name 1-FLUORO-4-IODOBENZENE
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Record name 1-FLUORO-4-IODOBENZENE
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Record name Benzene, 1-fluoro-4-iodo-
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Record name p-Fluoroiodobenzene
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Record name 4-fluoroiodobenzene
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Record name 4-FLUOROIODOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
394
Citations
L Wang, E Ji, N Liu, B Dai - Synthesis, 2016 - thieme-connect.com
… The coupling reaction of 1-fluoro-4-iodobenzene and … tested in the coupling of 1-fluoro-4-iodobenzene and carbazole, with the … cross-coupling of 1-fluoro-4-iodobenzene with carbazole …
Number of citations: 22 www.thieme-connect.com
AD Averin, SP Panchenko, AS Abel… - Russian Journal of …, 2017 - Springer
… Lower yields were also observed in the reactions of amine 4 with iodobenzene and 1-fluoro-4-iodobenzene (run nos. 13, 14); however, the yield of 30 in the arylation of 4 with 1-iodo-4…
Number of citations: 10 link.springer.com
H JAIN - 2020 - dr.iiserpune.ac.in
Crystal engineering is the synthesis of crystals with predefined and targeted properties using non-covalent interactions. Halogen bond being one of the interactions is the bond between …
Number of citations: 0 dr.iiserpune.ac.in
W Müller-Warmuth, R Van Steenwinkel… - Molecular …, 1971 - Taylor & Francis
… Furthermore, the spectral dependences have been examined in solutions of the same free radical (BPA=bisdiphenylene phenyl allyl) in fluorobenzene, 1-fluoro-4iodobenzene, and 1-…
Number of citations: 16 www.tandfonline.com
JM Meyers, AJ Gellman - Surface science, 1995 - Elsevier
… 1-fluoro-2-iodobenzene (o-FC6H4I), 1-fluoro-3-iodobenzene (m-FC6HaI) and 1-fluoro-4iodobenzene (p-FC6H4I)were purchased from PCR Inc. All of these molecules degrade when …
Number of citations: 45 www.sciencedirect.com
S Mummel, F Lederle, EG Hübner… - Angewandte Chemie …, 2021 - Wiley Online Library
… Sydnone methide anions also undergo C−C coupling reactions with 1-fluoro-4-iodobenzene under Pd(PPh 3 ) 4 and CuBr catalysis. Se NMR resonance frequencies and 1 J C4-Se as …
Number of citations: 11 onlinelibrary.wiley.com
A Peksoez - 2004 - osti.gov
… Experimental and theoretical data are given for solutions of Bisdiphenylene phenyl allyl in 1-fluoro-4- nitrobenzene, 1,3,5-trifluorobenzene, 1-fluoro-4-iodobenzene, and …
Number of citations: 2 www.osti.gov
J Hong, S Lu, R Xu, JS Liow, AE Woock… - Nuclear medicine and …, 2015 - Elsevier
… [ 11 C]FIMX was prepared via Pd-promoted carbonylation of 1-fluoro-4-iodobenzene with [ 11 C]carbon monoxide, aminolysis of the [ 11 C]acyl-palladium complex with the requisite Boc…
Number of citations: 12 www.sciencedirect.com
E Lukevics, L Ignatovich, T Shul'ga… - Chemistry of heterocyclic …, 2008 - Springer
… A mixture of 1-fluoro-4-iodobenzene (17 mmol) and the dioxane complex of germanium(II) dibromide (5 mmol) was boiled in "Pierce" for 18 h under Ar. The reaction mixture was …
Number of citations: 4 link.springer.com
H Akgün, T Hudlicky - Tetrahedron letters, 1999 - Elsevier
… Abstract: The first total synthesis of the title alkaloid has been accomplished in fourteen steps form 1bromo-4-iodobenzene or 1-fluoro-4-iodobenzene via chemoenzymatic production of …
Number of citations: 55 www.sciencedirect.com

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